(1S)-1-(1-benzofuran-2-yl)-2-chloroethan-1-ol
Description
“(1S)-1-(1-Benzofuran-2-yl)-2-chloroethan-1-ol” is a chiral secondary alcohol featuring a benzofuran scaffold linked to a chloroethanol moiety. Its stereochemistry at the C1 position (S-configuration) is critical for its biological and chemical properties, particularly in pharmaceutical applications where enantioselectivity often dictates efficacy .
Similar methods likely apply for the target compound, with additional stereochemical control steps (e.g., enzymatic reduction or asymmetric catalysis) to achieve the (1S)-configuration .
Properties
IUPAC Name |
(1S)-1-(1-benzofuran-2-yl)-2-chloroethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClO2/c11-6-8(12)10-5-7-3-1-2-4-9(7)13-10/h1-5,8,12H,6H2/t8-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDHCVIVEPPHYOH-MRVPVSSYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C(CCl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=C(O2)[C@@H](CCl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-(1-benzofuran-2-yl)-2-chloroethan-1-ol typically involves the selective reduction of benzofuranyl ketones. One common method is the enantiotopic selective reduction by baker’s yeast, which has been shown to be effective in producing optically active benzofuran-2-yl carbinols . The reaction conditions often involve mild temperatures and specific pH levels to ensure the desired enantiomer is obtained.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar reduction processes on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, would be crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
(1S)-1-(1-benzofuran-2-yl)-2-chloroethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the chlorine atom or to convert the hydroxyl group to a different functional group.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The conditions vary depending on the desired reaction but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield benzofuran-2-yl ketones, while substitution reactions can produce a variety of benzofuran derivatives with different functional groups.
Scientific Research Applications
(1S)-1-(1-benzofuran-2-yl)-2-chloroethan-1-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s structural properties make it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of fine chemicals and as a precursor for various industrial processes.
Mechanism of Action
The mechanism of action of (1S)-1-(1-benzofuran-2-yl)-2-chloroethan-1-ol involves its interaction with specific molecular targets. The hydroxyl group and chlorine atom play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, influencing biochemical pathways and cellular processes. Detailed studies on its molecular targets and pathways are still ongoing, but it is believed to modulate enzyme activity and receptor binding.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize “(1S)-1-(1-benzofuran-2-yl)-2-chloroethan-1-ol”, we compare it structurally and functionally with analogous chloroethanol derivatives and benzofuran-containing molecules.
Table 1: Structural and Functional Comparison of Chloroethanol Derivatives
Key Comparison Points
Structural Diversity and Aromatic Systems :
- The benzofuran scaffold in the target compound offers planar aromaticity (r.m.s. deviation 0.011 Å, as in ) and moderate dihedral angles with substituents (e.g., 10.53° for chlorophenyl in ), favoring interactions with hydrophobic enzyme pockets.
- Naphthalene () and fluoropyridine () substituents increase steric bulk or polarity, altering solubility and target binding .
Chirality and Synthesis :
- The (1S)-configuration is conserved across compared compounds, often achieved via biocatalytic methods (e.g., ketoreductase-mediated reduction of ketones, as in ) .
- Enzymatic routes (e.g., Codexis KRED kits) ensure high enantiomeric excess (>99% ee), critical for drug intermediates .
Biological Activity :
- Benzofuran derivatives exhibit broad activities, including antibacterial, antifungal, and anti-inflammatory effects () .
- Chlorine and fluorine atoms enhance electrophilicity and metabolic stability. For example, fluorinated analogs () may show improved blood-brain barrier penetration .
Thermodynamic and Spectral Properties: IR spectra of benzofuran propenones () show characteristic C=O (1650 cm⁻¹) and C-O-C (1080 cm⁻¹) stretches, while chloroethanol derivatives may display OH and C-Cl vibrations near 3400 cm⁻¹ and 700 cm⁻¹, respectively . Melting points vary significantly: benzofuran propenones melt at 398 K (), while naphthalene derivatives () likely have higher melting points due to extended π-systems .
Biological Activity
(1S)-1-(1-benzofuran-2-yl)-2-chloroethan-1-ol, with the CAS number 134984-63-7, is a chemical compound that has garnered attention for its potential medicinal properties. This article explores its biological activity, synthesis, and relevant case studies, providing a comprehensive overview based on diverse research findings.
The molecular formula of (1S)-1-(1-benzofuran-2-yl)-2-chloroethan-1-ol is , and its molecular weight is approximately 196.64 g/mol. The structure features a benzofuran moiety, which is known for its biological significance.
Biological Activity
Antitumor Activity
Recent studies have indicated that compounds related to benzofuran derivatives exhibit significant antitumor activity. For instance, a series of 1-benzofuran derivatives were tested against various human tumor cell lines, demonstrating promising results in inhibiting cancer cell proliferation . The specific mechanisms by which (1S)-1-(1-benzofuran-2-yl)-2-chloroethan-1-ol exerts its effects are still under investigation but may involve modulation of signaling pathways associated with cell growth and apoptosis.
Mechanism of Action
The benzofuran structure is believed to play a crucial role in the interaction with biological targets. It has been suggested that compounds containing this moiety can act as covalent inhibitors, forming stable bonds with target proteins, thus altering their function . This property is particularly valuable in drug design for targeting hard-to-treat cancers.
Case Studies
A notable study involved the synthesis and evaluation of benzofuran derivatives against breast cancer cells. The results showed that certain derivatives exhibited cytotoxic effects comparable to established chemotherapeutics. The study highlighted the potential of (1S)-1-(1-benzofuran-2-yl)-2-chloroethan-1-ol as a lead compound for further development in cancer therapy .
Synthesis
The synthesis of (1S)-1-(1-benzofuran-2-yl)-2-chloroethan-1-ol typically involves multi-step organic reactions. Key steps may include:
- Formation of the benzofuran core through cyclization reactions.
- Chlorination to introduce the chloro group at the appropriate position.
- Subsequent functionalization to yield the desired alcohol derivative.
Comparative Analysis
The following table summarizes key findings from various studies on related benzofuran compounds:
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (1S)-1-(1-benzofuran-2-yl)-2-chloroethan-1-ol, and how can reaction yields be improved?
- Methodology : Begin with Friedel-Crafts acylation or Suzuki coupling to introduce the benzofuran moiety. Optimize chloroethanol formation via nucleophilic substitution (e.g., using 2-chloroacetyl chloride with benzofuran derivatives under basic conditions). Monitor reaction progress via TLC or HPLC. Improve yields by controlling temperature (0–5°C for exothermic steps) and using anhydrous solvents (e.g., dichloromethane) to minimize side reactions .
- Key Parameters : Reaction time (8–12 hours), stoichiometric ratios (1:1.2 for benzofuran:chloroacetyl chloride), and purification via column chromatography (silica gel, hexane/ethyl acetate gradient).
Q. How can the stereochemical configuration at the C1 position be confirmed?
- Methodology : Use chiral HPLC with a polysaccharide-based column (e.g., Chiralpak® AD-H) to separate enantiomers. Compare retention times with known standards. Confirm absolute configuration via X-ray crystallography of a crystalline derivative (e.g., co-crystallized with a chiral resolving agent) .
- Alternative : Circular dichroism (CD) spectroscopy to analyze Cotton effects in the 200–300 nm range, correlating with the (1S) configuration .
Q. What analytical techniques are suitable for purity assessment?
- Methodology : Combine H/C NMR (400–600 MHz) to detect impurities >0.5%, and high-resolution mass spectrometry (HRMS) for molecular ion confirmation. Use differential scanning calorimetry (DSC) to assess melting point consistency .
Advanced Research Questions
Q. How do steric and electronic effects influence the reactivity of the chloroethanol moiety in cross-coupling reactions?
- Methodology : Perform DFT calculations (e.g., Gaussian 16 with B3LYP/6-31G* basis set) to map electron density around the chlorine atom. Validate with experimental e.g., slower SN2 reactivity due to benzofuran’s electron-withdrawing effects, observed via kinetic studies (UV-Vis monitoring at 254 nm) .
- Case Study : Compare reaction rates with analogous compounds lacking the benzofuran group (e.g., 2-chloro-1-phenylethanol) to isolate steric contributions .
Q. How can contradictory spectral data (e.g., NMR vs. computational predictions) be resolved?
- Methodology : Re-examine solvent effects (e.g., DMSO vs. CDCl) on chemical shifts. Use 2D NMR (COSY, HSQC) to assign overlapping signals. Cross-validate with solid-state NMR or X-ray structures to resolve discrepancies between experimental and computed H shifts .
Q. What strategies mitigate racemization during large-scale synthesis?
- Methodology : Conduct kinetic resolution using enzymes (e.g., lipases) or chiral catalysts (e.g., Jacobsen’s thiourea catalysts). Monitor enantiomeric excess (ee) via chiral GC-MS. Optimize reaction pH (neutral to slightly acidic) and avoid high temperatures (>40°C) to suppress racemization .
Q. How does the compound interact with biological targets in vitro, and what are the key SAR insights?
- Methodology : Perform molecular docking (AutoDock Vina) with benzofuran-binding enzymes (e.g., cytochrome P450). Validate via enzyme inhibition assays (IC determination) and SAR studies using analogues with modified chloro or hydroxyl groups. Note: Use primary cell lines or recombinant proteins, adhering to ethical guidelines .
Safety and Handling
Q. What precautions are necessary for handling this compound due to its potential hazards?
- Protocol : Use fume hoods, nitrile gloves, and lab coats. Avoid inhalation (respirator with organic vapor cartridges if airborne particles are present). Store in amber glass under inert gas (N) at 2–8°C. Dispose of waste via halogenated solvent disposal protocols .
Q. How can stability under varying storage conditions be assessed?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
